An In-depth Technical Guide to KC 12291 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
An In-depth Technical Guide to KC 12291 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
KC 12291 hydrochloride is a potent and orally active atypical voltage-gated sodium channel (VGSC) blocker with significant cardioprotective properties. Its primary mechanism of action involves the inhibition of the sustained, or late, component of the sodium current (INaL), a key contributor to intracellular sodium and calcium overload during ischemic conditions. This targeted action allows KC 12291 hydrochloride to exert anti-ischemic, bradycardic, and cardioprotective effects without significantly altering the peak sodium current, thus distinguishing it from classic VGSC blockers. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of KC 12291 hydrochloride, supported by available experimental data.
Chemical Structure and Physicochemical Properties
KC 12291 hydrochloride is chemically identified as 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride[1]. Its structure combines a dimethoxy-substituted benzeneethanamine moiety with a phenyl-1,2,4-thiadiazole group through a propyl ether linkage.
Table 1: Chemical and Physical Properties of KC 12291 Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride | [1] |
| CAS Number | 181936-98-1 | [1] |
| Molecular Formula | C₂₂H₂₇N₃O₃S·HCl | [1] |
| Molecular Weight | 449.99 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | ≥97% (HPLC) | [3] |
| Solubility | Soluble in water (25 mM) and DMSO (50 mM) | |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 3 months; -20°C for 2 weeks. | [2] |
| Melting Point | Not available | |
| pKa | Not available |
Pharmacological Properties and Mechanism of Action
KC 12291 hydrochloride is a selective blocker of voltage-gated sodium channels, with a pronounced inhibitory effect on the sustained sodium current (INaL). This late current, although small under normal physiological conditions, is enhanced during pathological states such as myocardial ischemia and heart failure, contributing significantly to intracellular sodium overload[1][4][5].
The accumulation of intracellular sodium reverses the direction of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent calcium overload. This calcium dysregulation is a central factor in ischemic injury, causing diastolic dysfunction, arrhythmias, and eventual cell death[6].
By preferentially inhibiting INaL, KC 12291 hydrochloride mitigates the rise in intracellular sodium, thereby preventing the secondary calcium overload. This targeted action underpins its cardioprotective effects.
Table 2: Pharmacological Data for KC 12291 Hydrochloride
| Parameter | Value | Experimental Context | Source(s) |
| IC₅₀ (Diastolic Contracture) | 0.55 - 0.79 µM | Isolated atria | [3] |
| IC₅₀ (Sustained Sodium Current, INaL) | 9.6 µM | Isolated atria | [3] |
Signaling Pathway of KC 12291 Hydrochloride in Myocardial Ischemia
The following diagram illustrates the proposed signaling pathway through which KC 12291 hydrochloride exerts its cardioprotective effects during myocardial ischemia.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific pharmacological evaluation of KC 12291 hydrochloride are not extensively available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.
Synthesis and Purification
The synthesis of KC 12291 hydrochloride involves a multi-step organic synthesis process. While a specific, detailed protocol for KC 12291 is not publicly available, the synthesis of similar 1,2,4-thiadiazole derivatives has been described in the chemical literature. A general hypothetical workflow is presented below.
Purification of the final compound is likely achieved through standard techniques such as recrystallization from a suitable solvent system or column chromatography to achieve the reported high purity (≥97%)[3].
Whole-Cell Patch-Clamp Electrophysiology
The effects of KC 12291 hydrochloride on sodium currents are typically investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes.
Objective: To measure the peak and sustained components of the voltage-gated sodium current in the absence and presence of KC 12291 hydrochloride.
General Protocol:
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Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rat or guinea pig ventricles).
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Recording Setup: Cells are placed in a recording chamber on an inverted microscope and superfused with an external solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is used as the recording electrode.
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Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
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Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
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Voltage Clamp: The membrane potential is held at a holding potential (e.g., -100 mV) where most sodium channels are in the closed state.
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Current Recording: Depolarizing voltage steps are applied to elicit sodium currents. A series of voltage pulses (e.g., to -30 mV for 2 seconds) are applied to measure both the peak transient and the sustained components of the sodium current.
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Drug Application: KC 12291 hydrochloride is applied to the external solution at various concentrations, and the recording protocol is repeated to determine its effect on the sodium currents.
23Na NMR Spectroscopy
23Na Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique used to measure intracellular sodium concentrations in intact, perfused hearts.
Objective: To determine the effect of KC 12291 hydrochloride on the ischemia-induced rise in intracellular sodium.
General Protocol:
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Heart Preparation: An animal heart (e.g., guinea pig) is isolated and perfused in a Langendorff apparatus.
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NMR Setup: The perfused heart is placed in an NMR spectrometer. A shift reagent (e.g., a dysprosium complex) is often added to the perfusate to distinguish between intracellular and extracellular sodium signals.
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Baseline Measurement: 23Na NMR spectra are acquired under normoxic conditions to establish the baseline intracellular sodium concentration.
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Ischemia Induction: Global ischemia is induced by stopping the perfusion.
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Data Acquisition during Ischemia: 23Na NMR spectra are continuously acquired during the ischemic period to monitor the change in intracellular sodium concentration.
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Drug Treatment: In a separate group of hearts, KC 12291 hydrochloride is administered prior to the induction of ischemia, and the same NMR measurements are performed to assess its effect on sodium overload.
Conclusion
KC 12291 hydrochloride represents a promising therapeutic agent for the management of myocardial ischemia. Its unique mechanism of action, centered on the selective inhibition of the sustained sodium current, allows for targeted cardioprotection by mitigating the detrimental effects of intracellular sodium and calcium overload. Further research, particularly focused on elucidating detailed synthetic pathways and conducting comprehensive preclinical and clinical studies, is warranted to fully realize its therapeutic potential. This technical guide provides a foundational understanding of the chemical and pharmacological characteristics of KC 12291 hydrochloride for professionals in the field of drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medkoo.com [medkoo.com]
- 3. KC 12291 hydrochloride | CAS 181936-98-1 | KC12291 | Tocris Bioscience [tocris.com]
- 4. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 5. Preventing arrhythmias and sodium cardiac [heartinscience.nl]
- 6. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
